5-Vinyl-1H-indole

Vue d'ensemble

Description

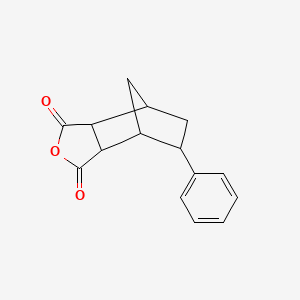

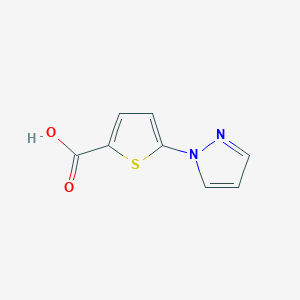

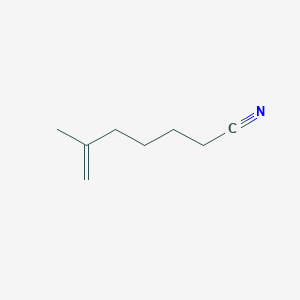

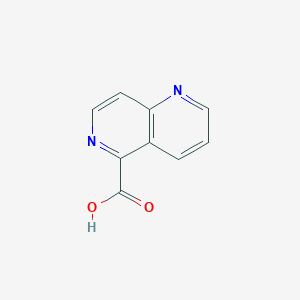

5-Vinyl-1H-indole is a chemical compound with the molecular formula C10H9N . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .

Synthesis Analysis

The synthesis of 5-Vinyl-1H-indole and its derivatives has been a subject of interest in many research studies . For instance, a series of indolyloxadiazoles were synthesized from amidoxime and indole 3-carboxaldehyde using CAN as a catalyst and PEG as a solvent .

Molecular Structure Analysis

The molecular structure of 5-Vinyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The InChI code for 5-Vinyl-1H-indole is 1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 .

Chemical Reactions Analysis

5-Vinyl-1H-indole can participate in various chemical reactions. For example, the reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole with C-aryl-N-methylnitrones in the presence of nickel (II) perchlorate proceeds regioselectively to form a mixture of diastereomeric adducts of formal (3+3) cycloaddition .

Physical And Chemical Properties Analysis

5-Vinyl-1H-indole has a molecular weight of 143.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0. Its topological polar surface area is 15.8 Ų .

Applications De Recherche Scientifique

Synthesis and Functionalization

5-Vinyl-1H-indole and its derivatives are prominent in the synthesis and functionalization of various complex organic compounds. They serve as precursors or intermediates in numerous synthetic pathways, contributing to the formation of multifunctional products. For instance, a study highlighted the metal-free synthesis of 5-Vinyl-pyrrole and 4-Hydroxy-indole derivatives via cascade reactions, emphasizing the atom-economical aspect of the process (Sha, Arman, & Doyle, 2015). Furthermore, 5-Vinyl-1H-indole is instrumental in the preparation of complex indole structures, like in the synthesis of an unusual β-hydroxy-tryptophan amino acid, a constituent of cyclomarin A (Sala, Izzo, & Spinella, 2006).

Catalytic Processes

The compound also finds applications in catalytic processes aimed at creating novel and enantioenriched indole derivatives. For example, a research paper detailed a palladium-mediated approach to synthesize key intermediates used in complex chemical syntheses (Sala, Izzo, & Spinella, 2006). Similarly, studies on the catalytic asymmetric nucleophilic addition of 3-Vinyl indoles to imines showcased the creation of chiral 3-substituted indoles, highlighting the process's efficiency and the potential mechanism behind the observed stereoselectivities (Xue, Shi, Yu, Li, Ren, Fu, & Guo, 2016).

Photocatalytic Synthesis

Photocatalytic methods using 5-Vinyl-1H-indole derivatives also play a significant role in synthesizing bioactive compounds. The advancement in photocatalytic preparation of N-arylindoles via a C-N bond formation/aromatization cascade emphasizes the mild conditions and compatibility with various functional groups, marking a novel entry into indole synthesis (Maity & Zheng, 2012).

Structural Variations and New Architectures

Structural diversification of indole derivatives is another prominent application area. Innovative methods have been developed for the stereoselective synthesis of multifaceted indole structures, such as 1,3'-biindoles, illustrating the broad applicability and operational simplicity of these reactions (Khaidarov, Rostovskii, Zolotarev, Khlebnikov, & Novikov, 2019).

Orientations Futures

Indole derivatives, including 5-Vinyl-1H-indole, have potential for further exploration in drug discovery due to their diverse biological activities . For instance, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

5-ethenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAAYQMSBGYWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504299 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Vinyl-1H-indole | |

CAS RN |

77132-99-1 | |

| Record name | 5-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)